molecular formula C11H11NO4 B1420198 (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid CAS No. 885272-28-6

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid

Cat. No.: B1420198
CAS No.: 885272-28-6
M. Wt: 221.21 g/mol
InChI Key: XLTFDSAWMWAHQS-UHFFFAOYSA-N
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Description

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions with methanesulfonic acid in methanol . The reaction proceeds through several steps, ultimately yielding the desired indole derivative.

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other catalytic methods that ensure high yield and purity. These methods are optimized for scalability and cost-effectiveness, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in cellular signaling pathways.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-YL)-acetic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and acetic acid groups enhance its solubility and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(6-methoxy-2-oxo-1,3-dihydroindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-16-6-2-3-7-8(5-10(13)14)11(15)12-9(7)4-6/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTFDSAWMWAHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672521
Record name (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-28-6
Record name 2,3-Dihydro-6-methoxy-2-oxo-1H-indole-3-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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